Methyl 6-amino-2-chloro-3-methoxybenzoate
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Overview
Description
Methyl 6-amino-2-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-chloro-3-methoxybenzoate typically involves the esterification of 6-amino-2-chloro-3-methoxybenzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also helps in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-chloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoates.
Reduction Reactions: Products include aminobenzoates.
Scientific Research Applications
Methyl 6-amino-2-chloro-3-methoxybenzoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-chloro-3-methoxybenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-2-chloro-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 6-amino-2-bromo-3-methoxybenzoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 6-amino-2-chloro-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 6-amino-2-chloro-3-methoxybenzoate is unique due to the specific combination of functional groups, which gives it distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, while the chloro group provides a site for further chemical modifications.
Properties
IUPAC Name |
methyl 6-amino-2-chloro-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCGPOLEZJPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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